molecular formula C19H16N4O5 B453912 methyl 4-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate

methyl 4-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B453912
M. Wt: 380.4g/mol
InChI Key: FJBZCUDASXYRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({1-benzyl-3-nitro-1H-pyrazol-5-yl}carbonyl)amino]benzoate is a complex organic compound that features a pyrazole ring, a benzyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves multiple steps. One common route includes the formation of the pyrazole ring, followed by the introduction of the benzyl and nitro groups. The final step involves the esterification of the benzoic acid derivative.

    Formation of Pyrazole Ring: This step often involves the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of Benzyl and Nitro Groups: The benzyl group can be introduced via a nucleophilic substitution reaction, while the nitro group is typically added through nitration using nitric acid and sulfuric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({1-benzyl-3-nitro-1H-pyrazol-5-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Amino Derivatives: Reduction of the nitro group.

    Substituted Pyrazoles: Through various substitution reactions.

Scientific Research Applications

Methyl 4-[({1-benzyl-3-nitro-1H-pyrazol-5-yl}carbonyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study various biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl 4-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group and pyrazole ring also play crucial roles in its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(benzylamino)-3-nitrobenzoate: Similar structure but lacks the pyrazole ring.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains a pyrazole ring but has different substituents.

Uniqueness

Methyl 4-[({1-benzyl-3-nitro-1H-pyrazol-5-yl}carbonyl)amino]benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro group and the pyrazole ring makes it particularly interesting for various applications.

Properties

Molecular Formula

C19H16N4O5

Molecular Weight

380.4g/mol

IUPAC Name

methyl 4-[(2-benzyl-5-nitropyrazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C19H16N4O5/c1-28-19(25)14-7-9-15(10-8-14)20-18(24)16-11-17(23(26)27)21-22(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,24)

InChI Key

FJBZCUDASXYRKS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NN2CC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NN2CC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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